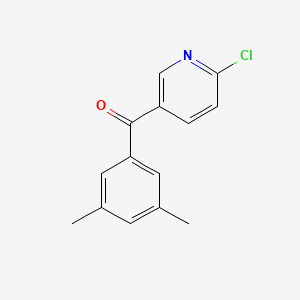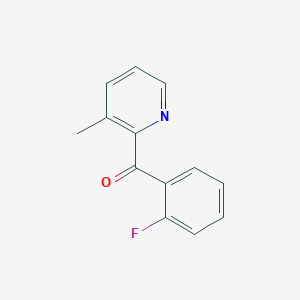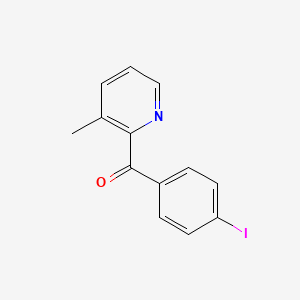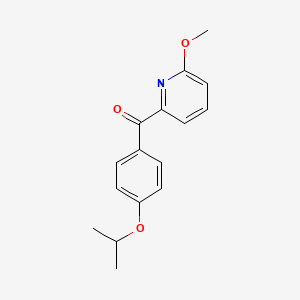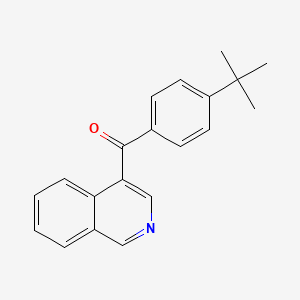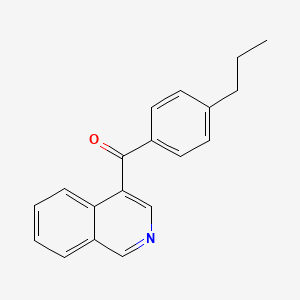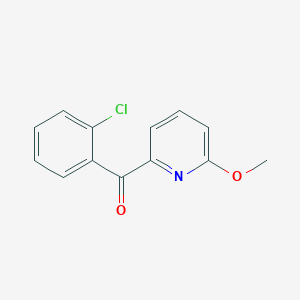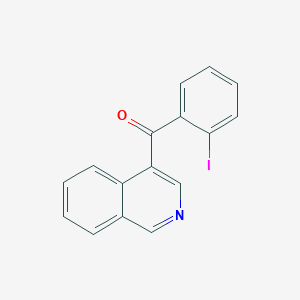
4-(2-碘代苯甲酰基)异喹啉
描述
Synthesis Analysis
Isoquinoline synthesis has been greatly developed recently . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields . Other efficient approaches for the syntheses of isoquinolines include the reactions of pyrroline-2,3-diones with benzyne .Molecular Structure Analysis
The molecular structure of 4-(2-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The general reaction of oxazoles with o-(trimethylsilyl)aryl triflates promoted by potassium fluoride and 18-crown-6-ether at room temperature provides a variety of functionalized isoquinoline compounds in moderate to good yields .科学研究应用
药物开发
异喹啉衍生物因其多样的药理特性而被认为是有希望的药物候选者。 “4-(2-碘代苯甲酰基)异喹啉”可能被用于合成新型治疗剂,特别是靶向癌细胞或中枢神经系统疾病,正如类似喹啉类化合物的研究结果所示 .
染料工业
异喹啉的结构单元也应用于染料工业。 “4-(2-碘代苯甲酰基)异喹啉”中的碘取代基可能具有独特的电子性质,使其成为开发具有特定吸收和发射特性的新型染料的宝贵材料 .
3. 药物设计中的计算机模拟研究 异喹啉生物碱已通过计算方法进行研究,以预测其与各种生物靶标的结合亲和力。 “4-(2-碘代苯甲酰基)异喹啉”可以作为计算机模拟研究的主题,以探索其与参与疾病途径的蛋白质或酶的潜在相互作用 .
手性异喹啉衍生物的合成
手性异喹啉衍生物在药物化学中具有重要的应用。 “4-(2-碘代苯甲酰基)异喹啉”中的碘原子可以作为进一步化学修饰的官能团,从而合成具有潜在生物活性的手性化合物 .
生物碱合成
异喹啉是许多具有治疗作用的天然生物碱的骨架。 “4-(2-碘代苯甲酰基)异喹啉”可作为复杂生物碱的先驱体或中间体 .
抗菌剂
关于异喹啉衍生物的研究表明了其潜在的抗菌活性。 “4-(2-碘代苯甲酰基)异喹啉”可以针对其对各种微生物菌株的疗效进行探索,有助于开发新的抗菌剂 .
作用机制
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(2-iodobenzoyl)isoquinoline belongs, are often involved in interactions with various biological targets .
Mode of Action
Isoquinolines typically interact with their targets through various mechanisms, often leading to changes in cellular processes
Biochemical Pathways
Isoquinolines are known to influence several biochemical pathways, but the specific pathways influenced by 4-(2-Iodobenzoyl)isoquinoline remain to be determined .
未来方向
生化分析
Biochemical Properties
4-(2-Iodobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. 4-(2-Iodobenzoyl)isoquinoline acts as an inhibitor of MAO-B, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin . Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of 4-(2-Iodobenzoyl)isoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(2-Iodobenzoyl)isoquinoline has been shown to induce apoptosis and inhibit cell proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 4-(2-Iodobenzoyl)isoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the oxidation of neurotransmitters . Additionally, 4-(2-Iodobenzoyl)isoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Iodobenzoyl)isoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Iodobenzoyl)isoquinoline remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-(2-Iodobenzoyl)isoquinoline vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
4-(2-Iodobenzoyl)isoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(2-Iodobenzoyl)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within tissues is influenced by its affinity for certain binding proteins, which facilitate its accumulation in specific organs, such as the brain and liver.
Subcellular Localization
4-(2-Iodobenzoyl)isoquinoline exhibits distinct subcellular localization patterns, which affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing 4-(2-Iodobenzoyl)isoquinoline to specific subcellular compartments, thereby influencing its biochemical and cellular effects.
属性
IUPAC Name |
(2-iodophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTMPPVXESKXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281401 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-30-8 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



